![molecular formula C15H15NO4S B12519374 2-[4-(Benzylamino)phenyl]sulfonylacetic acid CAS No. 653588-50-2](/img/structure/B12519374.png)
2-[4-(Benzylamino)phenyl]sulfonylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Benzylamino)phenyl]sulfonylacetic acid is an organic compound with the molecular formula C15H15NO4S This compound is characterized by the presence of a benzylamino group attached to a phenyl ring, which is further connected to a sulfonylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzylamino)phenyl]sulfonylacetic acid typically involves the following steps:
Formation of the Benzylamino Group: The initial step involves the reaction of benzylamine with a suitable precursor, such as 4-nitrobenzyl chloride, under basic conditions to form 4-(benzylamino)benzyl chloride.
Sulfonylation: The next step involves the sulfonylation of the intermediate product using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This results in the formation of 2-[4-(benzylamino)phenyl]sulfonyl chloride.
Acetylation: The final step involves the acetylation of the sulfonyl chloride intermediate with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Benzylamino)phenyl]sulfonylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Thiol or amine derivatives.
Aplicaciones Científicas De Investigación
2-[4-(Benzylamino)phenyl]sulfonylacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[4-(Benzylamino)phenyl]sulfonylacetic acid involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, leading to modulation of their activity. The sulfonylacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Benzylamino)benzoic acid
- 2-(Benzylamino)phenylacetic acid
- 4-(Benzylamino)phenylsulfonamide
Uniqueness
2-[4-(Benzylamino)phenyl]sulfonylacetic acid is unique due to the presence of both benzylamino and sulfonylacetic acid groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
653588-50-2 |
|---|---|
Fórmula molecular |
C15H15NO4S |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
2-[4-(benzylamino)phenyl]sulfonylacetic acid |
InChI |
InChI=1S/C15H15NO4S/c17-15(18)11-21(19,20)14-8-6-13(7-9-14)16-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,17,18) |
Clave InChI |
YIIMFUHHFMAKDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)S(=O)(=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-3-[(tert-butoxycarbonyl)amino]-4-cyclopropylbutanoic acid](/img/structure/B12519291.png)
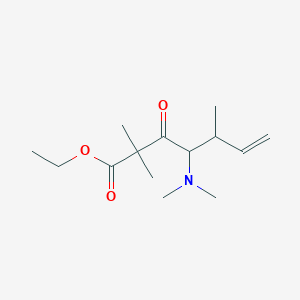
![8-[2-(4-Phenylpiperidin-1-YL)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12519305.png)

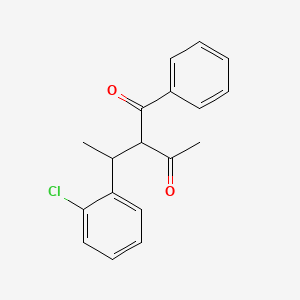
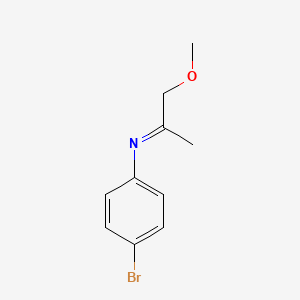
![Bis[2-(2-butoxyethoxy)ethyl] heptanedioate](/img/structure/B12519332.png)
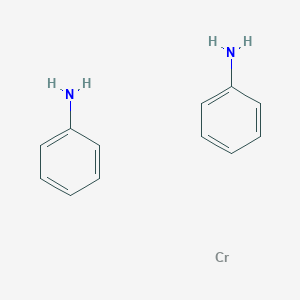
![Gal[246Ac,3All]-beta-SPh](/img/structure/B12519359.png)
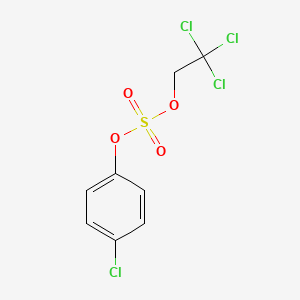
![1H-Pyrido[3,2-E][1,2,4]triazepine](/img/structure/B12519373.png)


silane](/img/structure/B12519380.png)
